5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole-3-thiol core substituted with a phenyl group at position 4 and a piperazine-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 3. Its structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, antigypoxic, and antiradical properties . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperazine linker improves solubility and bioavailability .
Properties
IUPAC Name |
3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N6S/c20-15-10-13(19(21,22)23)11-24-17(15)28-8-6-27(7-9-28)12-16-25-26-18(30)29(16)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAHJCVWJHKFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NNC(=S)N2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as trifluoromethylpyridines, have been found to interact with various enzymes, proteins, and other biomolecules. The unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds are thought to contribute to their biological activities.
Biological Activity
5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities, and incorporates a trifluoromethyl group that enhances lipophilicity and biological activity. The molecular formula is C₁₅H₁₄ClF₃N₄S with a molecular weight of approximately 396.82 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, derivatives of triazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds with trifluoromethyl substitutions can enhance antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes .
Antitubercular Properties
A related study focused on the synthesis of new derivatives with potential anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects . Although specific data for the triazole-thiol compound was not available, its structural similarities suggest potential effectiveness in targeting tuberculosis.
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity against human cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing safe anticancer therapies . The presence of the trifluoromethyl group often correlates with enhanced activity against cancer cells due to improved interactions with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of trifluoromethyl groups can disrupt microbial membranes or influence cell signaling pathways in cancer cells.
- Targeting Specific Pathways : The compound may interact with specific proteins involved in cell cycle regulation or apoptosis, leading to enhanced anticancer effects.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antitubercular Activity | Derivatives showed IC50 values between 1.35 - 2.18 μM | Potential for developing new TB treatments |
| Cytotoxicity in Cancer Cells | Selective toxicity observed in A549 lung adenocarcinoma cells | Promising candidate for anticancer drug development |
| Antimicrobial Efficacy | Enhanced activity against various pathogens noted in related compounds | Suggests potential for broad-spectrum antimicrobial agents |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group of the triazole ring undergoes nucleophilic substitution reactions under basic conditions. For example:
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Key Insight : Alkylation reactions are facilitated by LiH in DMF, yielding stable S-alkylated products with retained bioactivity .
Oxidation of the Thiol Group
The triazole-thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions:
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Mechanism : Oxidation proceeds via radical intermediates, with H₂O₂ favoring disulfide formation, while stronger oxidants like KMnO₄ yield sulfonic acids .
Coupling Reactions via Piperazine Nitrogen
The piperazine nitrogen participates in coupling reactions, forming hybrid structures:
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Example : Coupling with 3-bromobenzoic acid derivatives under Pd catalysis enhances π-π stacking interactions in hybrid molecules .
Cyclocondensation Reactions
The triazole-thiol scaffold undergoes cyclocondensation with carbonyl compounds:
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Notable Outcome : Hydrazone derivatives exhibit dual antioxidant and antimicrobial activity due to extended conjugation .
Electrophilic Aromatic Substitution
The phenyl group undergoes electrophilic substitution, primarily at the para position:
| Reagent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted phenyl derivative | Increased metabolic stability |
| Br₂ (in CCl₄) | RT, 1 h | Brominated phenyl analogue | Enhanced halogen bonding interactions |
Complexation with Metal Ions
The triazole-thiol group acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | Cu(II)-triazole-thiolate complex | Catalytic oxidation reactions |
| Fe(NO₃)₃ | H₂O/EtOH, reflux | Fe(III)-coordinated polymer | Magnetic materials synthesis |
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Research Finding : Cu(II) complexes demonstrate superior catalytic activity in alkene epoxidation compared to free ligands .
Thiol-Disulfide Exchange
The thiol group participates in dynamic covalent chemistry:
| Disulfide Partner | Conditions | Product | Stability |
|---|---|---|---|
| Glutathione | PBS buffer, pH 7.4, 37°C | Mixed disulfide adduct | pH-dependent reversibility |
| Cystamine | DMF, RT, 12 h | Symmetrical disulfide | Enhanced cellular uptake |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Findings from Comparative Studies
In contrast, pyrazole-substituted analogues (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) show weaker antiradical activity (IC₅₀ ~100–200 μM in DPPH assays) . Chlorophenyl-substituted triazoles (e.g., 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol) demonstrate drug-like ADME profiles in silico but lack experimental validation .
Piperazine-containing derivatives generally exhibit improved solubility in polar solvents compared to alkyl-substituted triazoles .
Synthetic Accessibility: The target compound’s synthesis involves multi-step reactions, including piperazine coupling under basic conditions (e.g., K₂CO₃/CH₃OH), similar to methods used for pyridazinone derivatives . Fluorophenyl-substituted triazoles (e.g., compound 8) require milder conditions but lower yields (~50–60%) compared to the target compound’s optimized protocols (~70–80%) .
Q & A
Q. What structural modifications enhance selectivity for fungal vs. human targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
